![molecular formula C23H21N3O5 B12624727 5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan CAS No. 918440-79-6](/img/structure/B12624727.png)
5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan is a complex organic compound that combines the structural features of quinoline and tryptophan. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan typically involves multiple steps, starting from commercially available starting materials
Formation of Quinoline Moiety: The quinoline structure can be synthesized using various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with L-Tryptophan: The final step involves coupling the quinoline derivative with L-tryptophan.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts to enhance the sustainability of the process .
化学反应分析
Types of Reactions
5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxyquinoline derivative.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include methoxyquinoline derivatives, tetrahydroquinoline derivatives, and substituted quinoline derivatives .
科学研究应用
5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan has several scientific research applications:
作用机制
The mechanism of action of 5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes and receptors, modulating their activity. The tryptophan part of the molecule can be involved in protein synthesis and neurotransmitter production .
相似化合物的比较
Similar Compounds
5-Methoxy-L-tryptophan: Exhibits anti-inflammatory and tumor-suppressing activities.
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative used recreationally as a psychedelic.
属性
CAS 编号 |
918440-79-6 |
|---|---|
分子式 |
C23H21N3O5 |
分子量 |
419.4 g/mol |
IUPAC 名称 |
(2S)-3-(5-methoxy-1H-indol-3-yl)-2-(quinolin-3-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H21N3O5/c1-30-17-6-7-20-18(10-17)16(12-25-20)9-21(22(27)28)26-23(29)31-13-14-8-15-4-2-3-5-19(15)24-11-14/h2-8,10-12,21,25H,9,13H2,1H3,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI 键 |
WALZHGBWUPNHFX-NRFANRHFSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3=CC4=CC=CC=C4N=C3 |
规范 SMILES |
COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3=CC4=CC=CC=C4N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


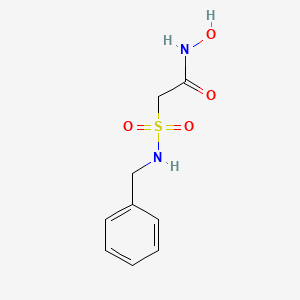
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)
![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)
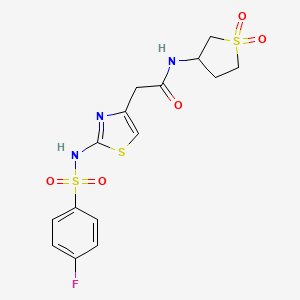

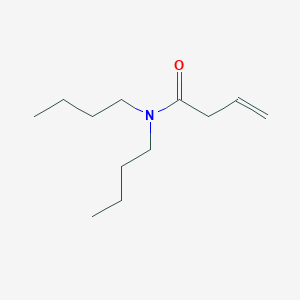
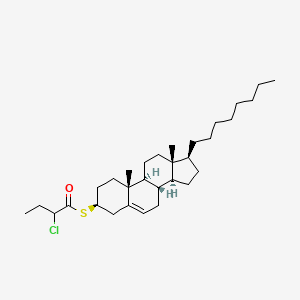
![(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12624705.png)

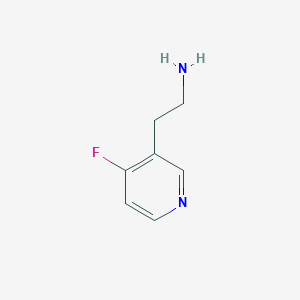
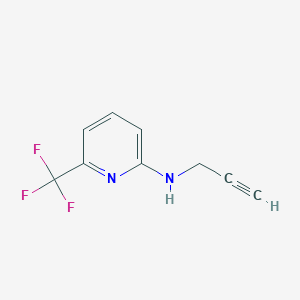
![(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12624721.png)
![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
